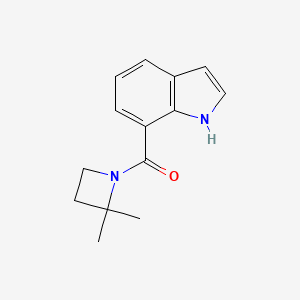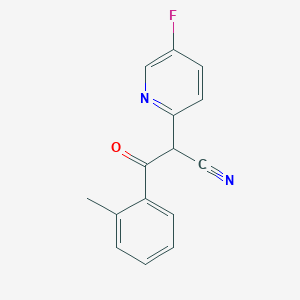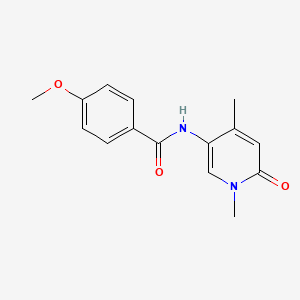
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone, also known as DMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a synthetic compound that is derived from indole and azetidine. It has a unique molecular structure that makes it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is not fully understood, but several studies have suggested that it works by inhibiting the cell cycle and inducing apoptosis in cancer cells. (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its potent anticancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. Another direction is the identification of new targets and pathways that can be targeted by (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone to improve its anticancer activity. Additionally, further studies are needed to investigate the potential applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone in other fields such as materials science and organic chemistry.
Conclusion:
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone and to identify new targets and pathways that can be targeted by this compound.
Synthesemethoden
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the formation of the azetidine ring using a suitable reagent, followed by the addition of the indole moiety to the azetidine ring. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is in the field of medicinal chemistry. Several studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-5-3-4-10-6-8-15-12(10)11/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUUEHBAGCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CC=CC3=C2NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)